molecular formula C11H25NO2Si B3005264 (3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol CAS No. 2581970-28-5

(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol

Cat. No.: B3005264
CAS No.: 2581970-28-5
M. Wt: 231.411
InChI Key: DOBQVWUPIRZKPZ-VXRWAFEHSA-N
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Description

(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol is a chiral cyclopentanol derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 4-position and an amino group at the 3-position. The compound’s stereochemistry (3R,4R) is critical for its reactivity and biological interactions. The TBS group serves as a protecting moiety for the hydroxyl group, enabling selective functionalization of other positions during synthetic workflows. This compound is structurally relevant in medicinal chemistry, particularly in the synthesis of nucleoside analogs and antiviral agents, as inferred from its structural similarity to intermediates in antiviral drug development (e.g., entecavir analogs) .

Properties

IUPAC Name

(3R,4R)-3-amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-10-7-8(13)6-9(10)12/h8-10,13H,6-7,12H2,1-5H3/t8?,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQVWUPIRZKPZ-VXRWAFEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a cyclopentanol core with an amino group and a tert-butyl(dimethyl)silyl ether substituent. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various bacteria and fungi.
  • Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, although specific pathways remain to be fully elucidated.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage.

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : A study demonstrated that structurally similar silyl ethers displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections .
  • Cancer Cell Proliferation : In vitro studies indicated that derivatives of cyclopentanol compounds could reduce the viability of various cancer cell lines by inducing apoptosis . This suggests a need for further investigation into the specific effects of this compound on cancer cells.
  • Neuroprotection : Research involving related compounds has shown neuroprotective effects in models of neurodegeneration. These compounds were found to mitigate oxidative stress and inflammation in neuronal cultures .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced cell viability in cancer cell lines
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Functional Groups Stereochemistry Reference
(3R,4R)-3-Amino-4-[TBS]oxycyclopentan-1-ol Cyclopentanol -NH2, -OTBS, -OH 3R,4R
(R)-3-(((TBS)oxy)methyl)-3-methylpentan-1-ol Pentanol -OTBS, -OH R-configuration at C3
(2S,4S)-5-(TBS)oxy-2,4-dimethylpentan-1-ol Pentanol -OTBS, -OH, -CH3 2S,4S
tert-Butyl N-((3R)-3-[TBS]oxybutoxycarbonyl)-3-({[...]acetyl}amino)alaninate Cyclopentanol/peptide -OTBS, -NH2, ester, carbamate Multiple stereocenters (3R)
Methyl (S)-3-(dimethyl(phenyl)silyl)-[...]chroman-2-yl)propanoate Chroman -Si(CH3)2Ph, ester S-configuration at C3
  • Amino Group vs. Hydroxyl/Ester Groups: The amino group in the target compound distinguishes it from analogs like (R)-3-(((TBS)oxy)methyl)-3-methylpentan-1-ol (hydroxyl only) and methyl silylpropanoate derivatives (ester functionality) .
  • Stereochemical Complexity: The 3R,4R configuration contrasts with the 2S,4S configuration in (2S,4S)-5-(TBS)oxy-2,4-dimethylpentan-1-ol , which lacks an amino group but shares TBS protection. Stereochemical differences influence diastereoselectivity in downstream reactions.

Spectroscopic and Analytical Data

Table 2: NMR and MS Comparisons
Compound $^1$H-NMR Shifts (δ, ppm) HRMS ([M+H]$^+$) Reference
Target Compound Not reported in evidence Not reported
(R)-3-(((TBS)oxy)methyl)-3-methylpentan-1-ol 3.64 (t, J=5.6 Hz), 0.91 (s, 9H) 247.2088 (Calcd), 247.2091 (Found)
(2S,4S)-5-(TBS)oxy-2,4-dimethylpentan-1-ol Not reported Not reported
  • The absence of amino-group signals in analogs like highlights distinct NMR profiles for the target compound.
  • HRMS data for validates analytical protocols applicable to the target compound.

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